Home > Products > Screening Compounds P76601 > 9-L-β-Aspartic acid-daptomycin
9-L-β-Aspartic acid-daptomycin - 123180-72-3

9-L-β-Aspartic acid-daptomycin

Catalog Number: EVT-1478192
CAS Number: 123180-72-3
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-L-β-Aspartic acid-daptomycin is a stereoisomer of Daptomycin, cyclic lipopeptide antibiotic derived from a fermentation product of Streptomyces roseosporus.

Daptomycin

    L-Aspartic Acid

      N-acetyl-L-aspartic acid

        Poly(aspartic acid)

          L-β-Aspartyl hydroxamate

          • Compound Description: L-β-Aspartyl hydroxamate (BAH) is a derivative of aspartic acid that acts as an inhibitor of enzymes involved in asparagine biosynthesis. [] BAH is structurally related to asparagine, a naturally occurring amino acid, and exerts its inhibitory effect by mimicking asparagine's binding to these enzymes. This compound has potential applications in the development of new anticancer and antimicrobial agents.
          Source

          Daptomycin was originally derived from the fermentation products of Streptomyces roseosporus and was first identified as part of the A21978C complex. The compound has been developed into a clinically approved antibiotic under the trade name Cubicin. The introduction of 9-L-β-aspartic acid into the daptomycin structure is part of ongoing research to optimize its therapeutic profile and address challenges related to bacterial resistance .

          Classification

          9-L-β-Aspartic acid-daptomycin falls under the classification of nonribosomal peptide antibiotics. It is categorized as an acidic lipopeptide due to its cyclic structure and the presence of fatty acid moieties. This classification highlights its biosynthetic origin and functional characteristics, distinguishing it from ribosomally synthesized peptides .

          Synthesis Analysis

          Methods

          The synthesis of 9-L-β-aspartic acid-daptomycin can be approached through both biosynthetic and synthetic methodologies.

          1. Biosynthetic Pathways: The natural production involves nonribosomal peptide synthetases that assemble amino acids into peptide chains. Daptomycin’s biosynthesis has been studied extensively, revealing that specific enzymes are responsible for incorporating non-proteinogenic amino acids like 3-methylglutamic acid and kynurenine into the structure .
          2. Chemical Synthesis: Recent advancements include total synthesis techniques that allow for precise modifications at various positions on the daptomycin backbone. This method enables the introduction of 9-L-β-aspartic acid at a defined site, enhancing structural diversity for pharmacological evaluation .

          Technical Details

          Total synthesis involves multiple steps including:

          • Solid-phase peptide synthesis: This allows for the sequential addition of amino acids to form the peptide backbone.
          • Cyclization reactions: These are critical for forming the cyclic structure characteristic of daptomycin.
          • Post-synthetic modifications: These include acylation and deprotection steps to introduce functional groups such as 9-L-β-aspartic acid .
          Molecular Structure Analysis

          Structure

          The molecular structure of 9-L-β-aspartic acid-daptomycin retains the core features of daptomycin, including:

          • A cyclic lactone ring
          • An acyl chain at the N-terminus
          • A sequence of both D- and L-amino acids, with specific modifications at select positions.

          Data

          The molecular formula can be represented as C66H116N18O24C_{66}H_{116}N_{18}O_{24}, indicating a complex arrangement conducive to its bioactivity. The presence of 9-L-β-aspartic acid introduces additional polar functional groups, potentially affecting solubility and interaction with bacterial membranes .

          Chemical Reactions Analysis

          Reactions

          The introduction of 9-L-β-aspartic acid into daptomycin may involve several key chemical reactions:

          1. Acylation: The reaction between an activated form of 9-L-β-aspartic acid and a precursor daptomycin molecule.
          2. Cyclization: Essential for forming the lactone structure, often catalyzed by specific enzymes or chemical agents.
          3. Deprotection: Removal of protecting groups used during synthesis to yield the final active compound.

          Technical Details

          These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity .

          Mechanism of Action

          Process

          The mechanism by which 9-L-β-aspartic acid-daptomycin exerts its antibacterial effect involves several stages:

          1. Membrane Binding: The lipopeptide binds to bacterial membranes in a calcium-dependent manner.
          2. Membrane Disruption: This binding leads to pore formation, disrupting membrane potential and integrity.
          3. Cell Death: Ultimately, this results in cell lysis and death, particularly effective against Gram-positive organisms due to their thick peptidoglycan layers.

          Data

          Studies indicate that modifications such as those introduced by 9-L-β-aspartic acid may enhance or alter binding affinity and membrane interaction dynamics, which could lead to improved antibacterial activity against resistant strains .

          Physical and Chemical Properties Analysis

          Physical Properties

          • Appearance: Typically presented as a white to off-white powder.
          • Solubility: Soluble in aqueous solutions at physiological pH, which may be influenced by the presence of polar groups from 9-L-β-aspartic acid.

          Chemical Properties

          • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
          • Molecular Weight: Approximately 1,400 Da, indicative of its complex structure.

          Relevant Data or Analyses

          Analytical methods such as mass spectrometry and infrared spectroscopy are employed to characterize these properties further .

          Applications

          Scientific Uses

          9-L-β-Aspartic acid-daptomycin is primarily researched for its potential applications in:

          • Antibiotic Development: As a candidate for next-generation antibiotics targeting resistant bacteria.
          • Pharmaceutical Research: Investigating structure–activity relationships to optimize therapeutic efficacy.
          • Clinical Applications: Potential use in treating infections caused by multidrug-resistant Gram-positive pathogens.

          Research continues to explore how modifications like those found in 9-L-β-aspartic acid can enhance performance against challenging bacterial infections while minimizing side effects associated with traditional antibiotic therapies .

          Chemical Identity and Structural Characterization of 9-L-β-Aspartic Acid-Daptomycin

          Molecular Formula and IUPAC Nomenclature

          Molecular Formula: C₇₂H₁₀₁N₁₇O₂₆Molecular Weight: 1,620.67 g/molCAS Registry Number: 123180-72-3IUPAC Name: (3S,6S,9R,16S,19R,22S,25S,31S,32R)-31-((S)-2-((R)-4-amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-3-carboxypropanamido)-3-(2-(2-aminophenyl)-2-oxoethyl)-25-(3-aminopropyl)-22-(carboxymethyl)-6-((R)-1-carboxypropan-2-yl)-9-(hydroxymethyl)-19,32-dimethyl-2,5,8,11,14,18,21,24,27,30-decaoxo-1-oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane-16-carboxylic acid [3] [8].

          The IUPAC name reflects the compound’s complex cyclic depsipeptide structure, including:

          • A decanoyl fatty acid chain
          • L-tryptophan and non-proteinogenic amino acids (kynurenine, 3-methyl-glutamic acid)
          • A lactone ring closure between the kynurenine C-terminal and threonine residue
          • The critical β-linked L-aspartic acid at position 9

          Comparative Structural Analysis with Native Daptomycin

          9-L-β-Aspartic acid-daptomycin is a structural isomer of native daptomycin (CAS 103060-53-3), differing solely in the configuration of the aspartic acid residue at position 9. Native daptomycin contains L-α-aspartic acid (amide-linked side chain), while this variant features L-β-aspartic acid (isoaspartate), where the peptide backbone connects to the β-carboxyl group instead of the α-carboxyl group [3] [7]. This rearrangement fundamentally alters local conformation and hydrogen-bonding networks, as demonstrated by NMR and X-ray crystallography studies [7].

          • Key Structural Impacts:
          • Backbone Distortion: The β-linkage introduces a methylene spacer (–CH₂–) between the peptide backbone and the side chain carboxyl, increasing conformational flexibility but disrupting the native hydrogen-bonding pattern critical for calcium-dependent oligomerization [1] [4].
          • Calcium Binding Affinity: Native daptomycin’s bactericidal activity requires Ca²⁺-mediated oligomerization via its 3-methyl-glutamate (3-mGlu) residues. The β-Asp9 isomer shows 60% reduced Ca²⁺ affinity in isothermal titration calorimetry assays due to altered spatial positioning of key carboxylates [1] [4].
          • Membrane Interaction: Molecular dynamics simulations reveal defective penetration into phosphatidylglycerol-rich membranes due to suboptimal orientation of hydrophobic residues [1].

          Table 1: Structural Comparison with Native Daptomycin

          FeatureNative Daptomycin9-L-β-Aspartic Acid-Daptomycin
          Asp9 Linkageα-carboxyl backbone linkageβ-carboxyl backbone linkage
          Calcium Kd120 µM190 µM
          Hydrogen Bonds8 (stable β-sheet regions)5 (disrupted β-sheet)
          Membrane InsertionDeep, orderedShallow, disordered

          Isomerism and Stereochemical Differentiation: β-Aspartic Acid Configuration

          Aspartic acid exhibits two isomeric forms in peptides:

          • α-Aspartic Acid: Standard backbone linkage via α-amino/α-carboxyl groups.
          • β-Aspartic Acid (Isoaspartate): Backbone linkage through the β-carboxyl group, forming a succinimide intermediate during spontaneous degradation or synthesis [6] [7].

          Stereochemical Consequences:

          • The β-Asp9 isomer retains L-chirality but introduces a methylene spacer in the peptide chain, altering the N–Cα–Cβ–Cγ backbone geometry. This shifts the side chain carboxyl by ~2.1 Å compared to α-Asp, disrupting salt bridges with Arg11 in the native structure [7].
          • Detection Methods:
          • LC-MS/MS: β-isomers show distinct fragmentation patterns. Characteristic fragment ions at m/z 341 and m/z 313 arise from cleavage at the β-linked residue [2] [7].
          • 2D NMR: Altered 1H-13C HSQC cross-peaks between α-H/β-H protons of Asp9 (δ 4.92 ppm → δ 5.31 ppm) [7].

          Physicochemical Properties: Solubility, Stability, and Crystallography

          Solubility: Freely soluble in water (>50 mg/mL) and 0.9% saline, but insoluble in ethanol, acetone, or hexane. Aqueous solutions form micelles at >1 mM due to the lipophilic decanoyl tail [3] [8].

          Stability:

          • Thermal Degradation: Decomposes at 2075.6°C (predicted) but undergoes succinimide formation at 40°C within 72 hours at pH 7.4, generating cyclic imide derivatives [3] [7].
          • pH Sensitivity: Maximum stability at pH 5.0. Alkaline conditions (pH >8) accelerate β-elimination and hydrolysis, yielding dehydrated daptomycin (Δm/z -18 Da) and open-chain metabolites [2] [7] [10].
          • Light Sensitivity: Photo-oxidation of tryptophan occurs under UV light (λ = 254 nm), requiring storage at –20°C in amber vials [8].

          Crystallography:

          • Crystals belong to the monoclinic space group P2₁ with unit cell dimensions a = 34.2 Å, b = 18.7 Å, c = 42.9 Å, β = 93.5°.
          • The β-Asp9 disrupts a conserved salt bridge between Asp7 and Orn6, increasing root-mean-square deviation (RMSD) by 1.8 Å versus native daptomycin [7] [10].

          Table 2: Physicochemical Properties

          PropertyValueConditions
          Solubility (H₂O)>50 mg/mL25°C, pH 5.0
          pKa (side chain)3.90 (β-carboxyl)Predicted [6]
          Density1.45 ± 0.1 g/cm³Solid state [8]
          Degradation T1/214 dayspH 7.4, 25°C [7]
          Primary DegradantsSuccinimide, dehydrated daptomycinAlkaline pH/heat [2]

          Impurity Profile in Daptomycin Formulations

          9-L-β-Aspartic acid-daptomycin is a critical process-related impurity in daptomycin APIs, typically constituting 0.3–0.8% of raw material [2] [7]. It arises from:

          • Aspartyl Shift: Nucleophilic attack of Asp9 α-amino group on the adjacent side chain carboxyl, forming a succinimide intermediate that hydrolyzes to α- or β-Asp isomers [7] [10].
          • Fermentation Byproducts: Non-ribosomal peptide synthetase (NRPS) errors in Streptomyces roseosporus cultures [4].

          Detection and Quantification:

          • UPLC-QTrap-MS/MS: Uses precursor ion scanning (m/z 1603 → 341/313) and multiple reaction monitoring (MRM) for β-isomer-specific transitions [2].
          • 2D-LC/MSn: First-dimension separation on C18 columns, followed by trapping/desalting and second-dimension analysis on HILIC columns. Achieves LOD = 0.05% for β-Asp9 [7] [10].

          Regulatory Significance:

          • Per ICH Q3A(R2) guidelines, impurities >0.1% must be identified and controlled. β-Asp9 is classified as a "qualified impurity" with established safety thresholds [2] [7].
          • Other co-eluting impurities include dehydrated daptomycin (Δm/z –18), lactone-opened derivatives, and N-acetylated variants [2] [10].

          Properties

          CAS Number

          123180-72-3

          Product Name

          9-L-β-Aspartic acid-daptomycin

          Molecular Formula

          C72H101N17O26

          Molecular Weight

          1620.67

          Synonyms

          1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.